![molecular formula C12H9N3O2S2 B13823283 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine analogs, which are crucial in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions. One common method includes the treatment of 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)benzoic acids with acetic anhydride . This reaction proceeds through intramolecular acylation at the N-1 atom of the pyrimidinone part of the molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the thieno[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acylation, various oxidizing agents for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acylation reactions typically yield acylated derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of the thieno[2,3-d]pyrimidine core with the acetamide group, which can lead to distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H9N3O2S2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C12H9N3O2S2/c13-9(16)4-15-6-14-11-10(12(15)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H2,13,16) |
Clave InChI |
WJWWJNLCMMVPAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


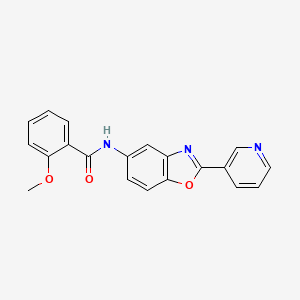
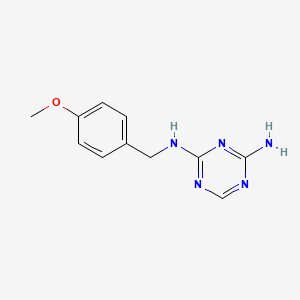
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
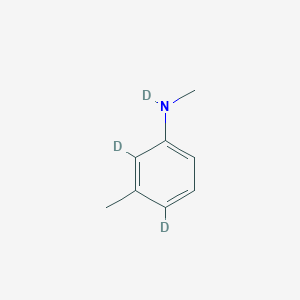
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
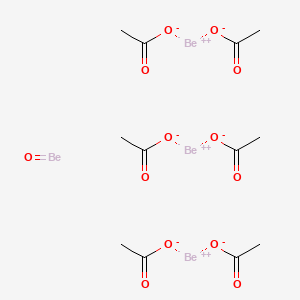

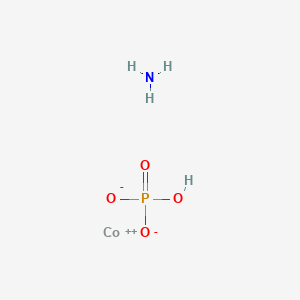
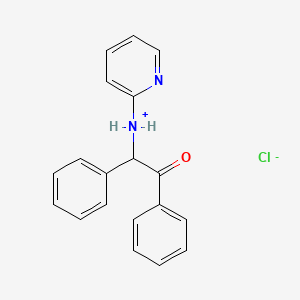
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
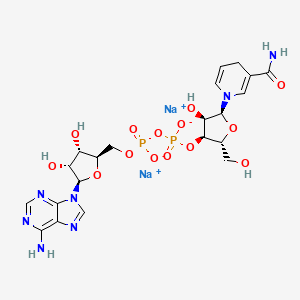
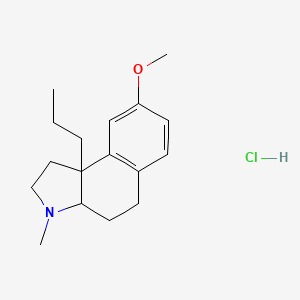
![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
